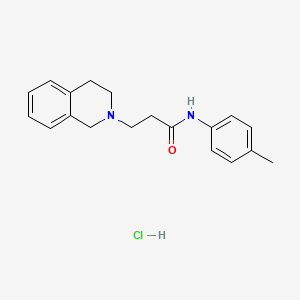

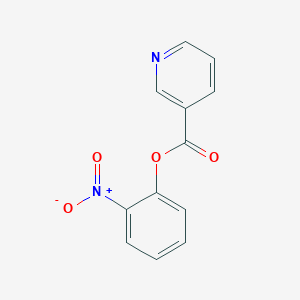

![molecular formula C14H11N3O B5556959 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Overview

Description

Synthesis Analysis

The synthesis of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones has been achieved through various methodologies, highlighting the versatility and interest in these compounds within the chemical synthesis community. Notably, a one-step synthesis utilizing 3-butyl-1-methyl imidazolium bromide as a room temperature ionic liquid at 120°C has demonstrated efficient production with good yields, showcasing the innovative approaches to synthesizing these compounds under environmentally friendly conditions (Shaabani, Rahmati, Farhangi, & Rezayan, 2007). Additionally, the use of ZnO nanoparticles as catalysts under both conventional heating and microwave irradiation further illustrates the diverse synthetic strategies employed to access these molecules (Diab, Abdelhamid, & Elwahy, 2018).

Molecular Structure Analysis

The molecular structure of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones has been elucidated through various analytical techniques, confirming the formation of the desired products and providing insights into the structural features critical for their reactivity and properties. The intricate design and structural complexity of these molecules underscore their potential utility in diverse chemical and biological applications.

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, demonstrating their versatility as synthetic intermediates. For example, their synthesis often involves multicomponent reactions that highlight their reactivity and potential for functionalization. The innovative use of ultrasound-assisted synthesis and the identification of novel reaction intermediates suggest these compounds' utility in developing new synthetic methodologies (Chen, Chung, Narhe, & Sun, 2016).

Physical Properties Analysis

The physical properties of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones, such as solubility, melting points, and stability, are essential for their practical applications. While specific details on these properties are less commonly reported in the literature, they are critical for understanding how these compounds can be handled, stored, and utilized in various contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental for harnessing these compounds' potential in pharmaceuticals, materials science, and other fields. The exploration of their reactions under solvent-free conditions and the use of green chemistry principles in their synthesis are particularly noteworthy, indicating a move towards more sustainable and environmentally friendly chemical practices (Shirini, Mazloumi, & Seddighi, 2018).

Scientific Research Applications

Synthesis Methods

One significant area of research on 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its synthesis. A novel class of these compounds was synthesized using 3-butyl-1-methyl imidazolium bromide, demonstrating good yields and short reaction times. This ionic liquid can be recycled for subsequent reactions without efficiency loss, highlighting an environmentally friendly approach (Shaabani et al., 2007). Similarly, research has shown the synthesis of poly(tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones) using a multicomponent reaction, achievable under both conventional heating and microwave irradiation (Diab, Abdelhamid, & Elwahy, 2018).

Mechanistic Studies

Mechanistic studies are another critical area of research. An ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones was achieved through a novel mechanism involving a nucleophilic attack and electrocyclic ring formation, which contrasts with previously accepted mechanisms (Chen et al., 2016). This highlights the evolving understanding of the chemical processes involved in synthesizing these compounds.

Green Chemistry Approaches

Recent research has increasingly focused on green chemistry approaches. For example, tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones were prepared using γ-Fe2O3@KSF as a novel and recyclable magnetic catalyst, emphasizing limited use of organic solvents and excellent product purity (Zeydi & Ghorbani, 2020). Another study used nanoporous Na+-montmorillonite modified with an ionic liquid for the synthesis, achieving excellent yields in short reaction times and demonstrating the catalyst's reusability (Shirini, Mazloumi, & Seddighi, 2018).

Novel Synthetic Pathways

There are also investigations into novel synthetic pathways for these compounds. For instance, an efficient synthesis was developed using base-catalyzed ring transformation, producing good yields of several polycyclic azaarenes, indicating a broader potential application in synthesizing complex organic structures (Pratap & Ram, 2007).

properties

IUPAC Name |

3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-13-7-3-5-10-9(13)8-17-12-6-2-1-4-11(12)16-14(17)15-10/h1-2,4,6,8H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFXLFGCMOOXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

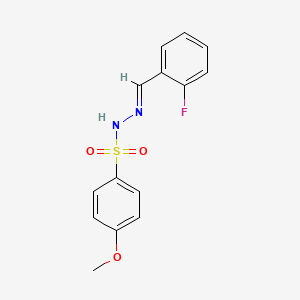

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

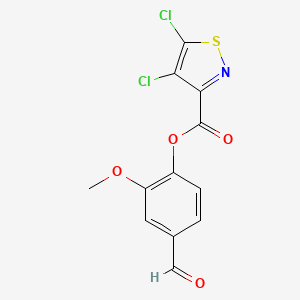

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

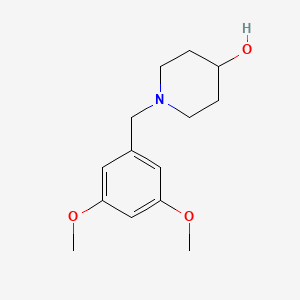

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)